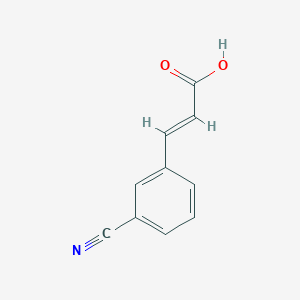

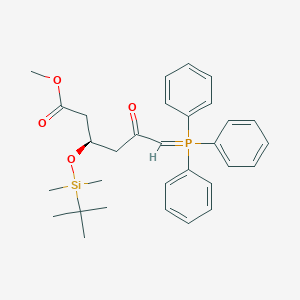

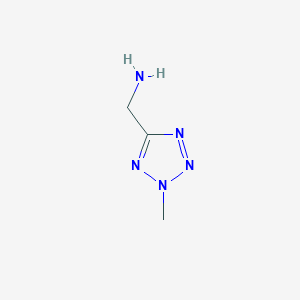

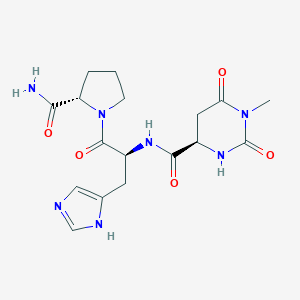

![molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7](/img/structure/B154123.png)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (3A1,6DHP) is a heterocyclic compound that has been extensively studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a five-membered ring containing two nitrogen atoms and a single oxygen atom, and is classified as a pyrazole. 3A1,6DHP has been found to be a useful intermediate in the synthesis of a variety of compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Compounds derived from 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole have been synthesized and characterized through various methodologies. One such method is the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, which emphasizes an environmentally friendly approach. This process involves the condensation of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds. The advantage of this method includes shorter reaction times and simplicity, contributing to a greener synthetic process (Al-Matar et al., 2010).

Antimicrobial and Antiviral Activities

Compounds based on this compound have shown potent antimicrobial activity. For instance, pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-ones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Dorostkar-Ahmadi et al., 2018). Furthermore, derivatives of pyrazolo[3,4-c]pyrazole were selected for antiviral activity testing against Herpes Simplex Virus type-1 (HSV-1), indicating their potential in antiviral therapeutics (Shamroukh et al., 2007).

Anticancer Potential

Several studies have explored the anticancer properties of derivatives of this compound. One study highlighted the synthesis of new compounds with the potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines. These compounds, upon testing, exhibited significant anticancer activity, underscoring their potential as therapeutic agents (Ghorab et al., 2014). Another study pointed out the utility of nanoformulations of a novel Pyrano[2,3-c] Pyrazole heterocyclic compound in exhibiting anti-cancer activity by blocking the cell cycle through a P53-Independent Pathway (Sun et al., 2019).

Catalysis and Green Chemistry

Research in green chemistry has led to the development of more environmentally friendly synthetic routes for pyrazole derivatives. For instance, the one-pot synthesis of 1,4 Dihydro Pyrano [2, 3-c] Pyrazole using chitosan-p-toluene sulfonate as a biodegradable catalyst in an aqueous medium has been reported. This method offers several advantages including the use of a biodegradable catalyst and a simple workup procedure, aligning with the principles of green chemistry (Sudhakar & Suryakumari, 2022).

Mechanism of Action

Target of Action

Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.

Mode of Action

It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.

Result of Action

Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.

properties

IUPAC Name |

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMQVSLWMOJHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NNC(=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561729 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128854-05-7 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.